molecular formula C20H20N4O3S B2556551 N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-88-1

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2556551
CAS No.: 897456-88-1
M. Wt: 396.47
InChI Key: WMLPIOKCWVHNKN-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an imidazolylthioethyl group, and an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3-methoxyphenylamine: This can be achieved through the nitration of anisole followed by reduction.

    Synthesis of 4-phenyl-1H-imidazole: This involves the cyclization of appropriate precursors under acidic conditions.

    Formation of the thioether linkage: The 4-phenyl-1H-imidazole is reacted with an appropriate thiol to form the thioether.

    Coupling with oxalyl chloride: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The thioether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, modulating cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methoxyphenyl)-N2-(2-((4-methyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.

    N1-(3-methoxyphenyl)-N2-(2-((4-ethyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with an ethyl group instead of a phenyl group on the imidazole ring.

Uniqueness

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group on the imidazole ring enhances its ability to interact with aromatic systems in biological targets, potentially increasing its efficacy in therapeutic applications.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-16-9-5-8-15(12-16)23-19(26)18(25)21-10-11-28-20-22-13-17(24-20)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPIOKCWVHNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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